2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
CAS No.: 1008243-41-1
Cat. No.: VC6011187
Molecular Formula: C11H13Cl2NO4S2
Molecular Weight: 358.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008243-41-1 |
|---|---|
| Molecular Formula | C11H13Cl2NO4S2 |
| Molecular Weight | 358.25 |
| IUPAC Name | 2-[(2,5-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C11H13Cl2NO4S2/c1-19-5-4-9(11(15)16)14-20(17,18)10-6-7(12)2-3-8(10)13/h2-3,6,9,14H,4-5H2,1H3,(H,15,16) |
| Standard InChI Key | VKWGFUJHFMMSHD-UHFFFAOYSA-N |
| SMILES | CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 2-[(2,5-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid, reflects its intricate structure. Its molecular formula is C₁₁H₁₃Cl₂NO₄S₂, with a molecular weight of 358.3 g/mol . Key functional groups include:
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A 2,5-dichlorobenzenesulfonamido moiety, providing aromatic stability and electrophilic sites.
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A methylsulfanyl (-SCH₃) group at the fourth carbon, enhancing lipophilicity.
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A carboxylic acid terminus, enabling hydrogen bonding and salt formation .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1008243-41-1 | |
| Molecular Formula | C₁₁H₁₃Cl₂NO₄S₂ | |
| Molecular Weight | 358.3 g/mol | |
| SMILES Notation | CSCCC(C(=O)O)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Topological Polar Surface Area | 113 Ų |
Crystallographic Insights
X-ray diffraction studies of analogous sulfonamides, such as 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid, reveal supramolecular chains stabilized by hydrogen bonds between carboxylic acid groups and sulfonamide oxygen atoms . These interactions likely extend to the title compound, influencing its solid-state stability and solubility profile .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-(2,5-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves:
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Sulfonylation: Reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-(methylsulfanyl)butanoic acid under basic conditions to form the sulfonamide bond .
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Purification: Chromatographic separation to isolate the product from unreacted precursors and byproducts .
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Crystallization: Recrystallization from ethanol-water mixtures to achieve >95% purity .
Challenges in Scalability
Key hurdles include:
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Steric hindrance from the methylsulfanyl group, reducing reaction yields to 60–70% .
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Acid sensitivity of the sulfonamide bond, necessitating pH-controlled conditions during purification .
Biological Activity and Mechanism
Antifungal Activity
Pharmacological Applications
Therapeutic Prospects
| Application | Rationale | Stage of Development |
|---|---|---|
| Urinary tract infections | High renal excretion predicted from logP = 2.1 | Preclinical |
| Topical antimicrobials | Stability in ointment bases (pH 5–7) | Formulation testing |
Chemical Research Utility
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Synthetic intermediate: Used in preparing sulfonamide-based metal-organic frameworks (MOFs) for gas storage .
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Radiotracer precursor: Iodination at the benzene ring produces analogs for PET imaging .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
| Compound | Structural Variation | MIC (µg/mL) vs. S. aureus |
|---|---|---|
| 2-(2,5-Dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid | Methylsulfanyl side chain | 8–16 |
| Sulfamethoxazole | Methoxazole ring | 4–8 |
| Sulfadiazine | Pyrimidine substitution | 2–4 |
Future Directions
Structure-Activity Relationship (SAR) Studies
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Halogen substitution: Evaluating 3,4-dichloro analogs (e.g., CID 3865566) for improved target affinity .
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Side chain optimization: Replacing methylsulfanyl with ethylsulfonamido groups (e.g., CID 4961765) to modulate pharmacokinetics .
Clinical Translation Challenges
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CYP450 interactions: Predicting metabolism via in silico models to avoid drug-drug interactions.
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Resistance mitigation: Co-administration with dihydrofolate reductase inhibitors to prevent target-based resistance.
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